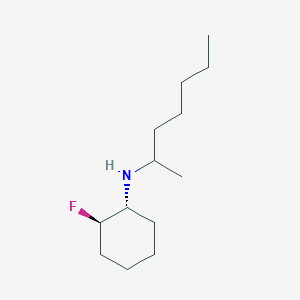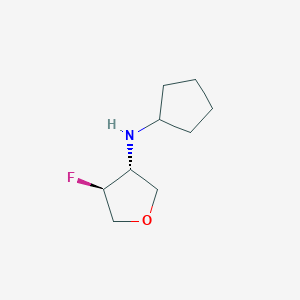
(2-Chloro-8-fluoroquinolin-3-yl)methanol
Overview
Description
“(2-Chloro-8-fluoroquinolin-3-yl)methanol” is a chemical compound that is used in scientific research . Its unique structure enables diverse applications, from pharmaceutical drug development to advanced organic synthesis.
Chemical Reactions Analysis
While specific chemical reactions involving “(2-Chloro-8-fluoroquinolin-3-yl)methanol” were not found, quinoline derivatives are known to be involved in various chemical reactions .Physical And Chemical Properties Analysis
“(2-Chloro-8-fluoroquinolin-3-yl)methanol” has a molecular weight of 177.18 . The physical form of the compound is a powder .Scientific Research Applications
Pharmaceutical Research
This compound is a valuable intermediate in the synthesis of various fluoroquinolone antibiotics . These antibiotics are known for their broad-spectrum antibacterial activity and are used to treat a variety of infections. The presence of the fluorine atom in the quinoline ring enhances the compound’s biological activity, making it a significant focus in pharmaceutical research .
Material Science
In material science, (2-Chloro-8-fluoroquinolin-3-yl)methanol can be used to develop liquid crystal components . Fluorinated quinolines have unique properties that make them suitable for creating high-performance liquid crystals used in displays and other electronic devices .
Agricultural Chemistry
The compound’s derivatives have found applications in agriculture as well. They can be used to synthesize pesticides and herbicides , leveraging the biological activity of the fluorinated quinoline structure to control pests and weeds effectively .
Synthetic Organic Chemistry
As an intermediate, this compound is involved in various synthetic pathways . It can undergo nucleophilic substitution reactions, which are fundamental in constructing complex organic molecules. This makes it a versatile building block in synthetic organic chemistry .
Antimicrobial Agent Development
Researchers are exploring the use of (2-Chloro-8-fluoroquinolin-3-yl)methanol in the development of novel antimicrobial agents . By incorporating this structure into new compounds, scientists aim to create more effective treatments against resistant strains of bacteria .
Enzyme Inhibition Studies
This compound is also studied for its potential as an enzyme inhibitor . Enzyme inhibition is a crucial mechanism in the treatment of various diseases, and fluorinated quinolines have shown promise in this area. They are being investigated for their ability to inhibit enzymes that are targets for drug development .
Safety and Hazards
The safety information for “(2-Chloro-8-fluoroquinolin-3-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have been used as inhibitors of various enzymes . These enzymes play crucial roles in various biological processes, including antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Biochemical Pathways
It is known that quinoline derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
It is known that the lipophilicity of compounds plays an important role in their pharmacokinetic properties .
Result of Action
It is known that quinoline derivatives exhibit a remarkable biological activity .
properties
IUPAC Name |
(2-chloro-8-fluoroquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-10-7(5-14)4-6-2-1-3-8(12)9(6)13-10/h1-4,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMKSHZOUKJDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-8-fluoroquinolin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[d][1,2,3]triazole](/img/structure/B1531825.png)
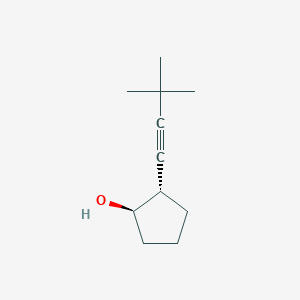
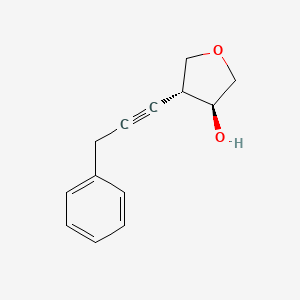
![1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531829.png)
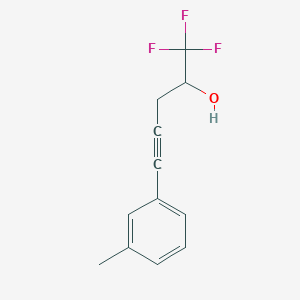



![(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol](/img/structure/B1531838.png)
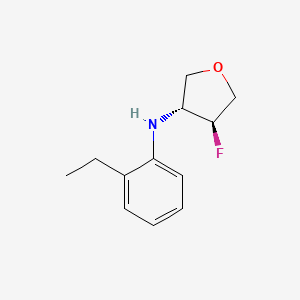

![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531845.png)
